molecular formula C18H11Cl2FN2O3S B11642382 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11642382
M. Wt: 425.3 g/mol
InChI Key: HBAOKWBRQDXTMH-UHFFFAOYSA-N
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Description

5-{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, fluorobenzyl, and thioxodihydropyrimidine groups. Its molecular formula is C19H13Cl2FN2O3S, and it has a molecular weight of approximately 439.29 g/mol .

Preparation Methods

The synthesis of 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base to form the intermediate 3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar compounds to 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

    5-{3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: This compound has a similar structure but with a different fluorobenzyl group.

    5-{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a methyl group instead of a thioxo group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H11Cl2FN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

5-[[3,5-dichloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H11Cl2FN2O3S/c19-13-6-10(5-12-16(24)22-18(27)23-17(12)25)7-14(20)15(13)26-8-9-1-3-11(21)4-2-9/h1-7H,8H2,(H2,22,23,24,25,27)

InChI Key

HBAOKWBRQDXTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)NC3=O)Cl)F

Origin of Product

United States

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